molecular formula C22H28N4O4S2 B15099599 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15099599
M. Wt: 476.6 g/mol
InChI Key: AFLUQHOJSUQAQD-ATVHPVEESA-N
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Description

2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One of the key steps is the condensation reaction involving DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with altered oxidation states.

Scientific Research Applications

2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Biological Activity

The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 615279-61-3) is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a pyrido[1,2-a]pyrimidine core and a thiazolidinone moiety, suggest various interactions with biological targets, making it a candidate for further pharmacological research.

Structural Characteristics

The molecular formula for this compound is C20H22N4O4S2C_{20}H_{22}N_{4}O_{4}S_{2}, with a molecular weight of approximately 446.54 g/mol. The presence of functional groups such as hydroxyethoxy and thiazolidinone enhances its reactivity and interaction potential with biological systems.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. The thiazolidinone moiety may enhance binding to specific bacterial enzymes or receptors, which could be explored through in vitro assays. Molecular docking studies have suggested favorable binding affinities to proteins involved in bacterial resistance mechanisms, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of structurally related compounds has shown promise. For instance, compounds containing thiazolidinone frameworks have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may also possess anti-inflammatory activity that warrants further investigation .

In Vitro Studies

In vitro assays are crucial for understanding the biological activity of this compound. For instance, studies on cell viability using the MTT assay have revealed that compounds similar to this one can significantly reduce cell viability in certain concentrations while exhibiting low toxicity at others. Such findings highlight the need for dose optimization in therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been performed to predict how this compound interacts with various biological targets. Preliminary results indicate strong binding interactions with specific enzymes related to inflammation and bacterial resistance . These studies provide insights into the compound's mechanism of action and potential therapeutic applications.

Potential Applications

The unique structural arrangement of this compound allows for diverse interactions with biological targets, enhancing its potential utility in pharmaceutical applications. Potential areas of investigation include:

  • Antimicrobial therapy : Targeting resistant bacterial strains.
  • Anti-inflammatory treatments : Modulating immune responses in chronic inflammatory diseases.
  • Cancer therapy : Exploring cytotoxic effects on cancer cell lines.

Comparative Analysis

Compound NameMolecular FormulaUnique Features
2-{[2-(2-hydroxyethoxy)ethyl]amino}ethanolC20H24N4O4S2Simpler structure with fewer functional groups
5-(4-amino-2-chlorophenyl)furan-2-carboxylic acidC10H8ClN3O3Contains furan ring; potential anti-cancer properties

This table illustrates the structural diversity among compounds related to this compound and highlights how different functional groups can influence biological activity.

Properties

Molecular Formula

C22H28N4O4S2

Molecular Weight

476.6 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O4S2/c1-14(2)6-8-25-21(29)17(32-22(25)31)12-16-19(23-7-10-30-11-9-27)24-18-5-4-15(3)13-26(18)20(16)28/h4-5,12-14,23,27H,6-11H2,1-3H3/b17-12-

InChI Key

AFLUQHOJSUQAQD-ATVHPVEESA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)NCCOCCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)NCCOCCO)C=C1

Origin of Product

United States

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